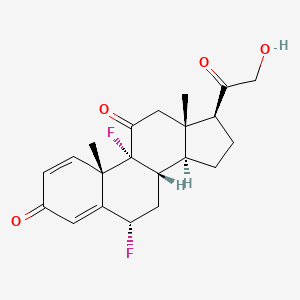

Difluprednate Impurity 15

Description

Significance of Impurity Profiling in Pharmaceutical Research

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance. This process is of paramount importance as even minute quantities of impurities can significantly impact the drug's quality and safety. jpionline.org The manufacturing process, storage conditions, and degradation of the drug substance can all contribute to the formation of impurities. jpionline.orggmp-compliance.org These impurities can be organic, inorganic, or residual solvents. youtube.com A thorough understanding of a drug's impurity profile is essential for ensuring batch-to-batch consistency and for developing robust manufacturing processes that minimize the formation of unwanted byproducts. fda.gov

Regulatory Frameworks for Impurities in Pharmaceutical Substances: An Overview of ICH Guidelines

To ensure the safety and quality of pharmaceutical products, international regulatory bodies have established comprehensive guidelines for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. jpionline.orgindustrialpharmacist.com

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. gmp-compliance.orgich.org It classifies impurities into organic, inorganic, and residual solvents. gmp-compliance.org The guideline outlines the thresholds at which impurities must be reported, identified, and qualified based on the maximum daily dose of the drug. fda.govich.org For organic impurities, the guideline specifies that any impurity present at a level of 0.1% or higher should be identified. jpionline.org The selection of impurities to be included in the drug substance specification should be based on those found in batches manufactured by the proposed commercial process. ich.org

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgecv.de This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities. ich.orgecv.de It emphasizes a risk-based approach to control these impurities, establishing acceptable intakes based on a Threshold of Toxicological Concern (TTC). ich.orgaifa.gov.it The TTC defines an acceptable intake for an unstudied chemical that poses a negligible risk of carcinogenicity. ich.orgaifa.gov.it

ICH guidelines establish specific thresholds for reporting, identifying, and qualifying impurities. fda.govikev.org These thresholds are determined by the maximum daily dose of the drug substance. ich.orgeuropa.eu

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake | |||

| Source: ICH Q3A(R2) Guideline fda.govich.org |

Any impurity exceeding the identification threshold requires structural elucidation. ich.org If an impurity level surpasses the qualification threshold, its biological safety must be established. fda.gov

Contextualization of Difluprednate (B1670567) as a Corticosteroid Active Pharmaceutical Ingredient (API)

Difluprednate is a potent synthetic corticosteroid used primarily as a topical anti-inflammatory agent in ophthalmic surgery. drugbank.comfda.gov Its chemical name is 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate. fda.gov Like other corticosteroids, difluprednate is thought to exert its anti-inflammatory effects by inducing phospholipase A2 inhibitory proteins, which in turn control the biosynthesis of potent inflammatory mediators. drugbank.com The drug is formulated as an ophthalmic emulsion. fda.govfda.gov

Academic Research Landscape of Difluprednate Impurities

The synthesis and degradation of difluprednate can lead to the formation of various impurities. Academic research has focused on developing analytical methods to identify and quantify these impurities. nih.govresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed for the structural elucidation of these impurities. nih.govresearchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. researchgate.netnih.govrjptonline.org

Difluprednate Impurity 15

This compound is a known process-related impurity and potential degradation product of difluprednate. synzeal.comtheclinivex.com

Chemical Identity

Chemical Name: (6S,8S,9R,10S,13S,14S,17S)-6,9-Difluoro-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,11(6H)-dione theclinivex.com

Molecular Formula: C21H24F2O4 ncats.ionih.gov

Molecular Weight: 378.41 g/mol nih.gov

Formation and Sources

The formation of this compound can occur during the synthesis of difluprednate or as a degradation product upon storage. synzeal.com The specific synthetic steps or degradation pathways leading to its formation are a subject of ongoing research and are crucial for developing control strategies.

Analytical Characterization

The detection and quantification of this compound require sensitive and specific analytical methods.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of difluprednate and its impurities. researchgate.netgoogle.com A typical HPLC method would utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netgoogle.com The detection is usually carried out using a UV detector. researchgate.net

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation of impurities. nih.gov LC-MS can provide information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification. NMR provides detailed information about the chemical structure, including the connectivity of atoms. nih.gov

Control Strategies in Pharmaceutical Manufacturing

The control of this compound in the final drug product is essential to ensure its quality and safety.

Understanding the formation pathways of this compound allows for the optimization of the manufacturing process to minimize its formation. This may involve adjusting reaction conditions, purification methods, and storage conditions.

Based on the ICH guidelines, a specification for this compound should be established in the drug substance and drug product. fda.gov The limit for this impurity should be justified based on safety data and the manufacturing process capability. ikev.org

Stability studies are conducted to evaluate how the quality of the drug substance and drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov These studies are crucial for determining the shelf-life of the product and for monitoring the levels of degradation products like this compound. researchgate.net Forced degradation studies are also performed to identify potential degradation products and to demonstrate the stability-indicating capability of the analytical methods. nih.govrjptonline.org

The control of impurities, such as this compound, is a critical aspect of ensuring the safety, quality, and efficacy of corticosteroid drug products. A thorough understanding of the formation, characterization, and control of these impurities, guided by regulatory frameworks like the ICH guidelines, is essential for pharmaceutical manufacturers. Continued research into the impurity profile of difluprednate will further enhance the ability to produce a safe and effective medication.

Structure

3D Structure

Properties

CAS No. |

2285-44-1 |

|---|---|

Molecular Formula |

C21H24F2O4 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(6S,8S,9R,10S,13S,14S,17S)-6,9-difluoro-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H24F2O4/c1-19-9-18(27)21(23)14(12(19)3-4-13(19)17(26)10-24)8-16(22)15-7-11(25)5-6-20(15,21)2/h5-7,12-14,16,24H,3-4,8-10H2,1-2H3/t12-,13+,14-,16-,19-,20-,21-/m0/s1 |

InChI Key |

WZWHDLMSZZSVSD-SUKIRKABSA-N |

Isomeric SMILES |

C[C@]12CC(=O)[C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)CO)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F |

Canonical SMILES |

CC12CC(=O)C3(C(C1CCC2C(=O)CO)CC(C4=CC(=O)C=CC43C)F)F |

Origin of Product |

United States |

Sources and Formation Mechanisms of Difluprednate Impurities

Process-Related Impurities in Difluprednate (B1670567) Synthesis

Process-related impurities are substances that are generated during the manufacturing of Difluprednate. Their formation is intricately linked to the synthetic route, raw materials, reagents, and reaction conditions employed. The qualitative and quantitative determination of these by-products is crucial for ensuring the quality and purity of the final API. mdpi.com

By-product Formation During Synthetic Pathways

The synthesis of Difluprednate is a multi-step process that often begins with readily available steroid precursors. google.comgoogle.com For instance, one patented method starts with hydrocortisone-21-acetate and proceeds through a series of reactions including dehydration, butyric acid esterification, enolization esterification, fluorination, and dehydrogenation to yield Difluprednate. google.comnewdrugapprovals.org Another approach utilizes sterol fermentation products like 9α-hydroxy-androst-1,4-diene-3,17-dione (9α-OH-AD) as a starting point to avoid the use of heavily polluting materials. google.com

During these complex synthetic pathways, various by-products can be formed. nih.govresearchgate.net For example, in the final stages of synthesis, incomplete reactions or side reactions can lead to a mixture of compounds alongside the desired Difluprednate molecule. nih.govresearchgate.net The control and monitoring of these by-products are essential for optimizing the reaction yield and ensuring the purity of the final product. researchgate.net

Role of Starting Materials and Intermediates in Impurity Generation

The purity of the starting materials is fundamental to controlling the impurity profile of the final API. daicelpharmastandards.com Contaminants present in initial raw materials, such as hydrocortisone-21-acetate, can carry through the synthesis and emerge as impurities in the final product. daicelpharmastandards.comgoogle.com

Impact of Reagents, Ligands, and Catalysts

The reagents, ligands, and catalysts used in the synthesis of Difluprednate have a direct impact on the types and levels of impurities generated. The fluorination steps, for instance, are critical and involve specific fluorinating agents. google.comnewdrugapprovals.org Similarly, esterification reactions to introduce the butyrate and acetate groups utilize reagents like butyric anhydride in the presence of catalysts such as 4-dimethylaminopyridine. google.com Trimethylsilyl trifluoromethanesulfonate has been noted as a particularly powerful catalyst for acylation reactions involving alcohols and acid anhydrides. researchgate.net The choice of these substances and the precise control of reaction conditions are paramount to minimize the formation of process-related impurities.

Isomeric Impurities (e.g., Regional Isomers)

A significant challenge in the synthesis of Difluprednate is the formation of isomeric impurities, particularly regional isomers (regioisomers). nih.govresearchgate.net During the final esterification steps, the acetyl and butyryl groups can attach to different hydroxyl positions on the steroid nucleus, leading to the formation of undesired isomers. nih.govresearchgate.net Structural analysis has confirmed the presence of acetyl/butyryl regional isomers alongside Difluprednate. researchgate.net Specifically, the elucidation of challenging isomers such as the 11-acetate, 17-butyrate from the desired 17-acetate, 21-butyrate product highlights the complexity of the impurity profile. nih.govresearchgate.net The separation and identification of these closely related isomers often require advanced analytical techniques like Liquid Chromatography/Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net

Degradation Products of Difluprednate

Degradation products are impurities that result from the chemical breakdown of Difluprednate during storage or handling. daicelpharmastandards.com Factors such as exposure to light, heat, or moisture can trigger these degradation processes. daicelpharmastandards.comfda.gov

Photolytic Degradation Pathways

Difluprednate is susceptible to degradation upon exposure to light. daicelpharmastandards.com Product labeling often includes instructions to protect the substance from light, indicating its photosensitive nature. fda.govhres.ca While specific studies detailing the precise photolytic degradation pathways of Difluprednate are not extensively published in the reviewed literature, the degradation process for pharmaceutical compounds exposed to light generally involves mechanisms such as photo-induced hydrolysis or oxidation. nih.gov The formation of degradants like Difluprednate Impurity 15, which is essentially 6α,9α-Difluoroprednisolone, could potentially result from the photolytic cleavage of the ester groups at the C17 and C21 positions. bocsci.com

Data Tables

Table 1: Profile of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (6α,11β)-6,9-Difluoro-11,21-dihydroxy-pregna-1,4-diene-3,20-dione | bocsci.com |

| Synonym | 6α,9α-Difluoroprednisolone | bocsci.com |

| Molecular Formula | C21H24F2O4 | ncats.iotheclinivex.com |

| Molecular Weight | 378.42 g/mol | theclinivex.com |

| Structure | A prednisolone derivative with fluorine at C6 and C9, and hydroxyl groups at C11 and C21. | bocsci.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| Difluprednate | Active Pharmaceutical Ingredient (API) |

| This compound | Impurity / Degradation Product / Intermediate |

| 6α,9α-Difluoroprednisolone | Synonym for this compound |

| Hydrocortisone-21-acetate | Starting Material |

| 9α-hydroxy-androst-1,4-diene-3,17-dione (9α-OH-AD) | Starting Material |

| Anecrotave | Starting Material / Intermediate |

| 4-dimethylaminopyridine | Catalyst |

| Trimethylsilyl trifluoromethanesulfonate | Catalyst |

| Butyric anhydride | Reagent |

| Methanesulfonyl chloride | Reagent |

| Pyridine | Reagent |

Oxidative Degradation Mechanisms

The formation of this compound likely involves an oxidative process, specifically at the C-11 position of the steroid nucleus. Difluprednate itself possesses a hydroxyl group (-OH) at this position. The conversion of this 11-hydroxyl group to an 11-keto (=O) group, as is present in Impurity 15, is a known oxidative transformation for corticosteroids. google.com This type of oxidation can be facilitated by various oxidizing agents. For instance, processes for converting 11-hydroxy steroids to their corresponding 11-keto compounds using agents like chromic acid have been described in scientific literature. google.com

While specific studies detailing the oxidative degradation of difluprednate leading to Impurity 15 are not abundant, the general principles of steroid chemistry suggest that exposure to oxidative conditions could be a contributing factor. Oxidation is a common degradation pathway for pharmaceuticals, often initiated by reactive oxygen species that may be present as impurities in excipients or generated through exposure to light or heat. mdpi.com

Hydrolytic Degradation Mechanisms (Acid/Base)

A key structural feature of this compound is the presence of a hydroxyl group at the C-21 position. Difluprednate, the parent molecule, has an acetate ester at this same position. The conversion of a 21-acetate ester to a 21-hydroxy alcohol is a classic hydrolysis reaction. google.comnih.gov This reaction can be catalyzed by either acidic or basic conditions.

Studies on corticosteroids have demonstrated that the hydrolysis of 21-esters is a well-established metabolic and degradation pathway. nih.govnih.gov For instance, the in-vivo metabolism of difluprednate involves rapid deacetylation at the 21-position to its active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB), which possesses a 21-hydroxy group. nih.gov This enzymatic hydrolysis underscores the susceptibility of the 21-acetate group to this type of chemical transformation.

Furthermore, the stability of difluprednate in ophthalmic formulations has been shown to be pH-dependent, with maximum stability observed around pH 5. researchgate.net This implies that deviations from this optimal pH, particularly towards alkaline conditions, can accelerate hydrolytic degradation, leading to the formation of 21-hydroxy impurities like Impurity 15.

Thermal Degradation Processes

The influence of heat on the stability of difluprednate and the formation of its impurities is another important consideration. While specific thermal degradation products for this compound have not been extensively documented in publicly available literature, general principles suggest that elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.

A study by the U.S. Food and Drug Administration (FDA) noted that heat-degraded difluprednate was tolerated as well as the undegraded drug in preclinical models, though the specific degradation products were not detailed. nih.gov Thermal stress can provide the necessary energy to overcome the activation barriers for chemical reactions, including the hydrolysis of the 21-acetate ester and the oxidation of the 11-hydroxyl group.

Excipient-Drug Interactions Leading to Impurity Formation

Excipients, while often considered inert, can play a significant role in the stability of a drug product and the formation of impurities. mdpi.com These inactive ingredients can introduce trace amounts of reactive species, such as peroxides, metals, and moisture, which can initiate or catalyze the degradation of the active pharmaceutical ingredient (API). mdpi.com

In the context of difluprednate, excipients used in its ophthalmic emulsion formulation could potentially contribute to the formation of Impurity 15. For example, hydroperoxides, which can be present as impurities in polymeric excipients like polysorbates, are known to be potent oxidizing agents that could facilitate the oxidation of the 11-hydroxyl group of difluprednate. mdpi.com Additionally, the pH of the formulation, which is influenced by the buffering capacity of the excipients, is a critical factor in controlling the rate of hydrolytic degradation of the 21-acetate ester. researchgate.net

General Corticosteroid Degradation Mechanisms

Beyond the specific pathways leading to Impurity 15, corticosteroids as a class are susceptible to a variety of other degradation mechanisms.

Mattox Rearrangement: This is a well-documented acid-catalyzed degradation pathway for corticosteroids that possess a dihydroxyacetone side chain. It involves the dehydration of the side chain to form an enol aldehyde intermediate.

Bayer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or lactone. In the context of corticosteroids, this could potentially lead to the cleavage of the steroid nucleus, particularly the D-ring.

Enol Aldehyde Formation: As a product of the Mattox rearrangement, enol aldehydes are key intermediates in the degradation and metabolism of several corticosteroids.

Quantitative Analysis and Impurity Profiling of Difluprednate Impurity 15

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial in the pharmaceutical industry as they can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. The development and validation of such methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. Several HPLC-based methods have been developed for the analysis of Difluprednate (B1670567) and its related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the analysis of non-polar and moderately polar compounds like Difluprednate and its impurities. In RP-HPLC, a non-polar stationary phase, typically a C18 (ODS) or C8 column, is used with a polar mobile phase.

A common approach for the separation of Difluprednate and its impurities involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). For instance, a validated RP-HPLC method for the simultaneous estimation of Difluprednate and another drug utilized a Shim pack XR ODS II (150 mm x 3 mm id, 5 µm) column with a mobile phase of water and acetonitrile (25:75 v/v) with the pH adjusted to 2.0 using orthophosphoric acid. The detection was carried out at 263 nm journalijar.comresearchgate.net. Another study developed a stability-indicating RP-HPLC method using a YMC pack ODS-AQ (150× 4.6) mm, 3μm column with a gradient mixture of 0.02M Ammonium formate (B1220265) buffer (pH 4.5) and Acetonitrile researchgate.netscispace.com.

The following table summarizes typical parameters for an RP-HPLC method for Difluprednate analysis:

| Parameter | Condition |

| Column | C18 (e.g., Kinetex® C18, 150 x 4.60 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Phosphate buffer (pH 6) and acetonitrile (50:50 v/v) nih.govresearchgate.net |

| Flow Rate | 1.2 mL/min nih.govresearchgate.net |

| Detection | UV at 240 nm nih.govresearchgate.net |

| Column Temperature | 40°C nih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. UPLC methods are particularly advantageous for the analysis of complex mixtures and for high-throughput screening.

While specific UPLC methods for the quantitative analysis of Difluprednate Impurity 15 are not extensively detailed in the public domain, the principles of UPLC can be applied to achieve superior separation of Difluprednate and its related substances. A UPLC method would typically involve a sub-2 µm particle column, such as a BEH C18 column, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. The higher efficiency of UPLC columns allows for the use of higher flow rates and faster gradient ramps, leading to a significant reduction in analysis time without compromising the quality of the separation.

Both gradient and isocratic elution strategies can be employed in the HPLC and UPLC analysis of Difluprednate and its impurities. The choice between the two depends on the complexity of the sample matrix and the number of impurities to be separated.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. Isocratic methods are simpler, more robust, and generally have shorter run times for less complex samples. An isocratic RP-HPLC method has been reported for monitoring the synthesis of Difluprednate, using a mobile phase of phosphate buffer (pH 6) and acetonitrile in a 50:50 (v/v) ratio researchgate.net.

Gradient Elution: In this mode, the composition of the mobile phase is changed during the analysis, typically by increasing the proportion of the organic solvent. Gradient elution is necessary for separating complex mixtures containing compounds with a wide range of polarities. A stability-indicating RP-HPLC method for Difluprednate and its degradation products utilized a gradient mixture of 0.02M Ammonium formate buffer (pH 4.5) and Acetonitrile to achieve separation researchgate.netscispace.com.

The following table compares the advantages and disadvantages of isocratic and gradient elution:

| Elution Mode | Advantages | Disadvantages |

| Isocratic | Simple, robust, shorter run times for simple mixtures, stable baseline. | Poor resolution for complex mixtures, peak broadening for late-eluting compounds. |

| Gradient | Excellent resolution for complex mixtures, sharper peaks, shorter analysis times for complex samples. | More complex method development, potential for baseline drift, requires column re-equilibration. |

This table is interactive. Users can filter by advantage or disadvantage.

The selectivity of the separation of Difluprednate and its impurities is highly dependent on the mobile phase pH and the choice of the stationary phase.

Mobile Phase pH: The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds. For corticosteroids like Difluprednate, which may have weakly acidic or basic functional groups, controlling the pH is crucial for achieving reproducible and robust separations. A patent for an HPLC determination method for related substances in Difluprednate specifies an acetate buffer solution with the pH regulated to 3.5 google.com. Another method for the simultaneous determination of Difluprednate and Gatifloxacin used a mobile phase with a pH of 2.0, adjusted with orthophosphoric acid journalijar.comresearchgate.net. The optimal pH should be chosen to ensure that the analytes are in a single ionic form (either ionized or unionized) to obtain sharp and symmetrical peaks.

Column Selection: The choice of the HPLC column is critical for achieving the desired selectivity. While C18 columns are the most common choice for reversed-phase chromatography, other stationary phases can offer different selectivities. For example, phenyl-hexyl or cyano-bonded phases can provide alternative selectivities for aromatic or polar compounds. The selection of the column should be based on a thorough screening of different stationary phases to find the one that provides the best resolution for Difluprednate and its impurities, including Impurity 15.

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. While HPLC is the predominant technique for the analysis of corticosteroids like Difluprednate due to their relatively high molecular weight and polarity, GC can be employed in certain specific applications, often requiring derivatization.

For the analysis of corticosteroids by GC, a derivatization step is typically necessary to increase their volatility and thermal stability. Common derivatization reagents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. The derivatized analytes can then be separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase, and detected using a flame ionization detector (FID) or a mass spectrometer (MS).

While specific GC methods for the routine analysis of this compound are not widely reported in the literature, GC-MS could be a valuable tool for the structural elucidation of unknown impurities or for the analysis of specific volatile degradation products. A study on the analysis of glucocorticoids for structural characterization utilized gas chromatography-orbitrap high-resolution mass spectrometry after a derivatization procedure to enhance the GC performance of the compounds mdpi.com.

Hyphenated Techniques for Comprehensive Profiling

The complexity of pharmaceutical synthesis and potential degradation pathways necessitates sophisticated analytical methods for impurity profiling. Hyphenated techniques, which couple separation and spectroscopic methods, are indispensable for the separation, identification, and structural elucidation of impurities such as this compound. ajrconline.orgsaspublishers.com These techniques provide a comprehensive understanding of the impurity profile, which is critical during all phases of drug development and manufacturing. pharmiweb.comamazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for impurity analysis, combining the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. ijsdr.orgamericanpharmaceuticalreview.com For steroidal compounds like difluprednate and its impurities, LC-MS can separate Impurity 15 from the API and other related substances. researchgate.net High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can then provide highly accurate mass measurements of the impurity's molecular ion, which is critical for determining its elemental composition. americanpharmaceuticalreview.com Further fragmentation using tandem MS (MS/MS) helps in elucidating the structure of the unknown impurity by comparing its fragmentation pattern with that of the parent drug. americanpharmaceuticalreview.com This approach has been successfully used to identify and characterize various by-products and degradation products in difluprednate synthesis. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile and thermally labile molecules like corticosteroids, GC-MS can be employed if the impurity is volatile or can be derivatized to increase its volatility. It offers excellent separation efficiency and provides mass spectra that are highly reproducible and can be compared against extensive libraries like the National Institute of Standards and Technology (NIST) for identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For definitive structural elucidation, particularly for complex isomers that may not be distinguishable by MS alone, LC-NMR is a powerful tool. saspublishers.comresearchgate.net This technique involves separating the impurity using HPLC and then directly transferring the isolated fraction into an NMR spectrometer. nih.gov One- and two-dimensional NMR experiments provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the impurity, which is essential for unambiguous identification. researchgate.net A multi-technique approach combining LC-MS and NMR has been specifically utilized for the structural analysis of by-products from difluprednate synthesis. researchgate.net

Method Validation Parameters for Impurity Quantification

Validation of the analytical procedure is required to demonstrate that it is suitable for its intended purpose. fda.goveuropa.eu For quantifying impurities like this compound, the method validation must adhere to the International Council on Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure the data is reliable, reproducible, and accurate. amsbiopharma.comchemass.siglobalresearchonline.net

Linearity and Range

Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specific range. pharmaguru.cogmpinsiders.com For impurity quantification, linearity is typically established by preparing a series of solutions of the impurity standard at different concentrations. A minimum of five concentration levels is generally recommended. gmpinsiders.comchromatographyonline.com The data is then statistically analyzed, often using a least squares regression, and the correlation coefficient (r) or coefficient of determination (r²) is calculated.

Range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. pharmaguru.cochromatographyonline.com For impurity quantification methods, the range is typically from the Limit of Quantification (LOQ) to 120% of the impurity's specification limit. altabrisagroup.comgmpsop.comscielo.br

Table 1: Example Linearity Data for an Impurity

| Concentration (µg/mL) | Peak Area Response |

|---|---|

| 0.15 (LOQ) | 1550 |

| 0.50 | 5100 |

| 1.00 (100% of Spec) | 10250 |

| 1.20 (120% of Spec) | 12300 |

| 1.50 | 15400 |

| Correlation Coefficient (r²) | > 0.995 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.depharmaguru.co It essentially distinguishes the signal from the background noise. loesungsfabrik.de

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. scielo.br This is a critical parameter for impurity methods as it defines the lower boundary of the reportable range. pharmaguru.co

Several methods can be used to determine LOD and LOQ, with the most common being:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the blank or the residual standard deviation of a regression line (σ) and the slope of the calibration curve (S).

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For this compound, the LOQ must be at or below the reporting threshold defined by regulatory guidelines.

Precision and Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. industrialpharmacist.com It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. This is often determined by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). europa.eu

Intermediate Precision: Expresses within-laboratory variations due to different days, different analysts, or different equipment. chromatographyonline.com

Reproducibility: Assesses the precision between different laboratories, often evaluated in collaborative studies. biomedgrid.com

Accuracy is the closeness of the test results obtained by the method to the true value. youtube.com It is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates each at LOQ, 100%, and 120% of the specification limit). europa.eubiomedgrid.com Accuracy is typically reported as the percent recovery of the known added amount of the impurity standard. youtube.com

Table 2: Typical Acceptance Criteria for Precision and Accuracy

| Parameter | Level | Acceptance Criteria |

|---|---|---|

| Precision | Repeatability | %RSD ≤ 5.0% |

| Intermediate Precision | %RSD ≤ 10.0% |

| Accuracy | LOQ, 100%, 120% of Spec | 80.0% - 120.0% Recovery |

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.compharmaguideline.com For an HPLC method, these variations might include:

pH of the mobile phase

Mobile phase composition (e.g., ±2% organic)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Different column lots europa.eupharmaguideline.com

Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. chromatographyonline.com This is now more commonly referred to as intermediate precision by ICH guidelines. chromatographyonline.com The evaluation of these parameters ensures that the analytical method is reliable and transferable. ut.eenih.gov

Impurity Reference Standards for Quantification and Identification

Impurity reference standards are highly purified compounds that are essential for the accurate identification and quantification of impurities in drug substances and products. pharmamirror.com These standards serve as benchmarks in analytical procedures and are critical for meeting stringent regulatory requirements for quality and safety. pharmiweb.compharmamirror.com

The roles of a reference standard for this compound include:

Identification: The retention time or migration time of a peak in a sample chromatogram is compared to that of the known reference standard to confirm the impurity's identity. scioninstruments.com

Quantification: Reference standards of known purity and concentration are used to create calibration curves, allowing for the accurate determination of the impurity's concentration in a sample. pharmiweb.comlabinsights.nl This ensures that the impurity does not exceed its specified limit.

Method Validation: Reference standards are required for performing critical method validation tests, including specificity, linearity, range, accuracy, LOD, and LOQ. scioninstruments.com

Quality Control: In routine quality control testing, these standards are used to verify that the manufacturing process is consistent and that the final product meets the required quality specifications. pharmamirror.comlabinsights.nl

The availability of a well-characterized reference standard for this compound is a prerequisite for developing and validating a reliable quantitative method. amazonaws.com

Table of Compounds Mentioned

| Compound Name |

|---|

| Difluprednate |

Impurity Profiling Strategies for Difluprednate Batches

Impurity profiling is a critical component in the manufacturing and quality control of active pharmaceutical ingredients (APIs) like Difluprednate. It involves the identification, quantification, and characterization of impurities present in the drug substance. The primary objective of impurity profiling is to ensure the quality, safety, and efficacy of the final drug product by controlling the levels of these impurities within acceptable limits. A comprehensive impurity profiling strategy for Difluprednate batches typically employs a combination of advanced analytical techniques and is guided by regulatory standards.

The manufacturing process of Difluprednate, a synthetic corticosteroid, can potentially generate various impurities, including isomers, by-products, and degradation products. researchgate.netnih.gov Therefore, robust analytical methods are essential for the effective separation, detection, and quantification of these related substances. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly utilized technique for the routine analysis of Difluprednate and its impurities. nih.govsfda.gov.sa For the structural elucidation of unknown impurities, more sophisticated methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. researchgate.netnih.gov

A systematic impurity profiling strategy for Difluprednate batches involves several key steps. Initially, the potential impurities that could arise from the synthetic route and degradation pathways are identified. This is followed by the development and validation of analytical methods capable of separating and quantifying these impurities. These methods must be demonstrated to be specific, accurate, precise, linear, and robust in accordance with International Council for Harmonisation (ICH) guidelines.

Once validated, these analytical methods are used to analyze multiple batches of Difluprednate to establish a comprehensive impurity profile. This profile provides information on the identity and typical levels of each impurity, including any batch-to-batch variability. This data is crucial for setting appropriate specifications for impurities in the drug substance. The acceptance criteria for impurities are established based on toxicological data and regulatory thresholds.

The following data tables illustrate a hypothetical impurity profiling of this compound across several manufacturing batches, showcasing the application of a validated HPLC method for quantitative analysis.

Table 1: HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV Detection |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 2: Quantitative Analysis of this compound in Multiple Batches

| Batch Number | Impurity 15 Level (%) | Status |

| DF2024-001 | 0.08 | Complies |

| DF2024-002 | 0.11 | Complies |

| DF2024-003 | 0.09 | Complies |

| DF2024-004 | 0.13 | Complies |

| DF2024-005 | 0.10 | Complies |

Table 3: Acceptance Criteria for Impurities in Difluprednate

| Impurity | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) |

| Any Unspecified Impurity | 0.05 | 0.10 | 0.15 |

| This compound | 0.05 | 0.10 | 0.15 |

| Total Impurities | - | - | 1.0 |

The data presented in Table 2 demonstrates the consistent control of this compound levels across five different batches, with all results falling below the established qualification threshold of 0.15% as outlined in Table 3. This consistency is a key indicator of a well-controlled manufacturing process. The impurity profiling strategy, therefore, not only ensures that each batch meets the required quality standards but also provides valuable data for ongoing process monitoring and improvement. Continuous monitoring of the impurity profile of Difluprednate batches is a regulatory requirement and a fundamental aspect of ensuring patient safety.

An in-depth examination of the control strategies for this compound reveals a multi-faceted approach, encompassing both the minimization of its formation during the synthesis of the active pharmaceutical ingredient (API) and the mitigation of its development as a degradation product in the final formulation. These strategies are critical for ensuring the quality, safety, and efficacy of difluprednate ophthalmic emulsion.

Future Directions in Difluprednate Impurity Research

Development of Novel Analytical Techniques for Trace Impurity Detection

The identification and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and finished drug products represent a significant analytical challenge. Future research is focused on developing more sensitive, efficient, and reliable analytical methods for this purpose. Modern techniques such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS) are at the forefront of these efforts. nih.gov

UPLC, an evolution of High-Performance Liquid Chromatography (HPLC), offers enhanced resolution, speed, and sensitivity, making it highly suitable for detecting minute impurities. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and structural elucidation of impurities. nih.govresearchgate.net For instance, a multi-technique approach combining LC/MS with Nuclear Magnetic Resonance (NMR) and computational chemistry has been successfully used for the qualitative analysis of compounds generated during difluprednate (B1670567) synthesis. nih.gov This methodology allowed for the structural elucidation of challenging isomers, demonstrating its applicability for comprehensive impurity profiling. nih.govresearchgate.net

Future developments will likely involve the refinement of these techniques to achieve even lower limits of detection (LOD) and quantification (LOQ), which is crucial for controlling potentially genotoxic impurities. A study on determining trace levels of steroid hormones and corticosteroids in complex matrices developed a method using pressurized liquid extraction (PLE) and solid-phase extraction (SPE) followed by LC-tandem mass spectrometry (LC-MS/MS), achieving detection limits in the nanogram per gram range. nih.gov

Table 1: Comparison of Modern Analytical Techniques in Impurity Profiling

| Technique | Principle | Primary Application in Impurity Profiling | Key Advantages |

|---|---|---|---|

| UPLC (Ultra-Performance Liquid Chromatography) | Chromatographic separation using smaller particle size columns (<2 µm) under high pressure. | High-resolution separation and quantification of impurities. nih.gov | Increased speed, resolution, and sensitivity compared to conventional HPLC. nih.gov |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of LC with the mass analysis capabilities of MS. | Identification and structural characterization of unknown impurities. researchgate.net | Provides molecular weight and fragmentation data for structure elucidation. nih.gov |

| HRMS (High-Resolution Mass Spectrometry) | Measures mass-to-charge ratio with very high accuracy. | Accurate mass measurements to determine elemental composition of impurities. nih.gov | High specificity and confidence in impurity identification. |

| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Directly couples LC separation with NMR spectroscopy. | Unambiguous structure elucidation of complex isomers and impurities without isolation. researchgate.net | Provides detailed structural information, confirming connectivity of atoms. nih.gov |

Advanced Computational Modeling for Predicting Impurity Pathways

Computational chemistry and machine learning are emerging as powerful tools for predicting the formation of impurities during synthesis and degradation. By simulating reaction conditions and molecular interactions, these models can help identify potential impurity pathways, thereby guiding process optimization to minimize their formation.

Recent advancements include the use of machine learning algorithms, such as random forests and transformer-based models, to predict chemical interactions with biological pathways, including steroidogenesis. nih.gov While focused on predicting biological activity, similar models can be adapted to forecast the formation of process-related impurities and degradation products. These models can analyze vast datasets of chemical reactions and structures to identify patterns that lead to the generation of specific by-products. researchgate.net For example, computational models can be used to predict the likelihood of Maillard reactions between an API and excipients containing reducing sugars, a known pathway for impurity formation in some pharmaceutical formulations. nih.gov

The integration of computational chemistry with analytical data, such as LC/MS, further strengthens impurity identification. nih.gov Semi-empirical calculations of MS-derived data can support the structural elucidation of isomers that are difficult to distinguish by analytical means alone. nih.govresearchgate.net Future research will focus on developing more sophisticated and accurate predictive models, potentially incorporating quantum mechanics calculations and dynamic simulations to provide a deeper understanding of reaction mechanisms leading to impurities.

Green Analytical Chemistry Approaches in Impurity Profiling

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. nrigroupindia.com GAC focuses on reducing or eliminating the use of hazardous solvents, minimizing waste generation, and lowering energy consumption without compromising analytical performance. researchgate.netresearchgate.net

In the context of impurity profiling, this involves several strategies:

Solvent Reduction and Replacement: Replacing toxic solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol, water, or supercritical fluids (in Supercritical Fluid Chromatography - SFC). researchgate.netstmjournals.com

Miniaturization and Automation: Adopting miniaturized systems like UPLC and microfluidic devices reduces solvent and sample consumption. researchgate.net Automation can enhance precision and reduce the errors that lead to re-analysis, thereby saving resources. researchgate.net

Alternative Extraction Techniques: Employing green sample preparation methods like Solid-Phase Microextraction (SPME) and Supercritical Fluid Extraction (SFE) to replace traditional liquid-liquid extraction. researchgate.netstmjournals.com

Chemometric Approaches: Using statistical and mathematical methods (chemometrics) can optimize chromatographic methods to reduce analysis time and solvent usage, supporting a greener approach. mdpi.com

These eco-friendly methods are not only environmentally responsible but can also offer economic benefits through reduced solvent purchase and disposal costs. nrigroupindia.comstmjournals.com The application of GAC principles is a key future direction for the sustainable analysis of difluprednate and its impurities.

Table 2: Principles of Green Analytical Chemistry in Impurity Analysis

| GAC Principle | Application in Impurity Profiling | Example |

|---|---|---|

| Eliminate or reduce hazardous reagents and solvents. | Replacing toxic mobile phase components in HPLC/UPLC methods. | Using ethanol/water mixtures instead of acetonitrile/methanol. researchgate.netresearchgate.net |

| Reduce energy consumption. | Using faster analytical methods to shorten instrument run times. | Transitioning from HPLC to UPLC methods, which offer shorter analysis times. researchgate.net |

| Minimize waste generation. | Reducing the volume of solvents used per analysis. | Implementing miniaturized analytical systems and optimizing methods to use less mobile phase. researchgate.net |

| Promote on-site and direct analysis. | Minimizing sample transport and complex preparation steps. | Developing direct injection techniques or methods requiring minimal sample pretreatment. nrigroupindia.com |

Harmonization of Global Regulatory Standards for Impurity Control

The globalization of the pharmaceutical industry necessitates the harmonization of regulatory standards for drug quality, including impurity control. makrocare.com Differing requirements across regions can lead to duplicative testing, increased development costs, and delays in patient access to medicines. nih.gov

Key international bodies are leading the effort to create a unified regulatory framework:

International Council for Harmonisation (ICH): The ICH brings together regulatory authorities and the pharmaceutical industry to develop harmonized guidelines on technical and scientific aspects of drug registration. fda.gov ICH guidelines (e.g., Q3A/B on impurities in new drug substances/products) are foundational for controlling impurities worldwide.

Pharmaceutical Inspection Co-operation Scheme (PIC/S): PIC/S aims to harmonize inspection procedures and Good Manufacturing Practice (GMP) standards globally, which includes ensuring adequate control over impurity formation during manufacturing. makrocare.comfda.gov

Future efforts will focus on achieving broader adoption and implementation of these harmonized standards. fda.gov This includes addressing complexities arising from diverse legal and scientific frameworks in different markets. news-medical.net For pharmaceutical companies, greater harmonization streamlines the drug development and approval process, allowing a single set of impurity data to be submitted to multiple regulatory agencies. makrocare.comnews-medical.net This enhanced efficiency is a strategic necessity for the industry, ultimately benefiting public health by ensuring consistent quality standards for medicines across the globe. nih.gov

Research into the Formation of Unidentified Difluprednate Impurities

Despite advances in analytical science, unidentified impurities can still appear during drug development and stability studies. Research into the formation of these unknown impurities is critical for ensuring drug safety and quality. This process involves a systematic approach to identify, isolate, and characterize the impurity. nih.govresearchgate.net

The investigation typically begins when a new, unknown peak is detected in a chromatogram. researchgate.net The first step is often to use LC-MS to obtain the molecular weight and fragmentation pattern of the unknown compound. nih.gov This information, combined with knowledge of the drug's structure, synthetic route, and degradation pathways, allows chemists to propose a potential structure for the impurity. nih.govresearchgate.net

For example, research into the synthesis of difluprednate revealed that various by-products, including regional isomers, can be formed during the final synthetic step. nih.govresearchgate.net The elucidation of these structures required a combination of LC/MS and NMR analysis. researchgate.net In other cases, impurities can arise from interactions between the active ingredient and excipients in the formulation. nih.gov To confirm a proposed structure, the impurity may be isolated using techniques like preparative HPLC, or it can be independently synthesized for confirmation. researchgate.net Understanding the formation pathway of such impurities is crucial for implementing control strategies to prevent their presence in the final product.

Q & A

Q. How should researchers justify impurity limits in regulatory submissions using safety and stability data?

- Methodology :

Compile genotoxicity data (AMES test, micronucleus assay) for Impurity 12.

Cross-reference ICH M7 guidelines for permitted daily exposure (PDE).

Provide 12-month accelerated stability data linking impurity growth to shelf-life specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.